

Application Notes and Protocols for the Use of β-Glycerophosphate in M17 Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium beta-glycerophosphate*

Cat. No.: *B1237775*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to the use of disodium β-glycerophosphate in the preparation of M17 microbiological media, a crucial component for the cultivation of lactic streptococci and other fastidious microorganisms.

Application Notes

Disodium β-glycerophosphate is a key ingredient in M17 media, serving primarily as a buffering agent.^{[1][2][3]} Lactic acid bacteria, the primary target organisms for this medium, produce substantial amounts of lactic acid during fermentation. This acid production can rapidly lower the pH of the culture medium, leading to the inhibition of bacterial growth and potential cell death.^{[2][4][5]} Disodium β-glycerophosphate effectively counteracts this pH drop, maintaining a stable environment conducive to robust microbial growth.^{[1][3][6]}

The use of β-glycerophosphate in M17 medium offers a significant advantage over traditional phosphate buffers by preventing the precipitation of metal ions, which can be essential for bacterial growth.^[7] This improved buffering capacity was a key modification from the original M16 medium, leading to enhanced growth of lactic streptococci.^{[3][8]}

Recent research also suggests that β-glycerophosphate may have additional roles beyond buffering, potentially influencing cellular metabolism by serving as a phosphate source after hydrolysis.^[7] However, it's important to note that for some bacterial species, such as

Lactobacillus bulgaricus, β -glycerophosphate can be inhibitory, making M17 a selective medium for organisms like *Streptococcus thermophilus*.[\[2\]](#)[\[6\]](#)

Quantitative Data Summary

The following tables summarize the typical composition and key parameters for M17 broth and M17 agar preparation.

Table 1: Composition of M17 Broth

Component	Concentration (g/L)	Purpose
Pancreatic Digest of Casein	5.0	Source of carbon, nitrogen, vitamins, and minerals [2]
Soy Peptone	5.0	Source of carbon, nitrogen, vitamins, and minerals [2]
Beef Extract	5.0	Source of carbon, nitrogen, vitamins, and minerals [2]
Yeast Extract	2.5	Supplies B-complex vitamins to stimulate bacterial growth [2]
Ascorbic Acid	0.5	Stimulates the growth of lactic streptococci [2]
Magnesium Sulfate	0.25	Provides essential ions for growth [2]
Disodium β -glycerophosphate	19.0	Buffering agent to maintain a stable pH [1] [2] [3]
Lactose Solution (10%)*	50.0 mL	Fermentable carbohydrate source

*Note: A sterile 10% lactose solution is typically added after autoclaving the base medium.[\[2\]](#)[\[8\]](#)

Table 2: Composition of M17 Agar

Component	Concentration (g/L)	Purpose
Pancreatic Digest of Casein	5.0	Source of carbon, nitrogen, vitamins, and minerals[2]
Soy Peptone	5.0	Source of carbon, nitrogen, vitamins, and minerals[2]
Beef Extract	5.0	Source of carbon, nitrogen, vitamins, and minerals[2]
Yeast Extract	2.5	Supplies B-complex vitamins to stimulate bacterial growth[2]
Ascorbic Acid	0.5	Stimulates the growth of lactic streptococci[2]
Magnesium Sulfate	0.25	Provides essential ions for growth[2]
Disodium β -glycerophosphate	19.0	Buffering agent to maintain a stable pH[1][2][3]
Agar	11.0	Solidifying agent[2]
Lactose Solution (10%)*	50.0 mL	Fermentable carbohydrate source

*Note: A sterile 10% lactose solution is typically added after autoclaving the base medium.[2][8]

Table 3: Key Preparation and Incubation Parameters

Parameter	Value
Final pH (at 25°C)	7.1 \pm 0.2[4]
Autoclave Temperature	121°C[2][8]
Autoclave Time	15 minutes[2][8]
Incubation Temperature (S. thermophilus)	37 \pm 1°C[9]
Incubation Temperature (mesophilic lactococci)	30 \pm 1°C[9]

Experimental Protocols

Protocol 1: Preparation of M17 Broth

1. Materials:

- Pancreatic Digest of Casein
- Soy Peptone
- Beef Extract
- Yeast Extract
- Ascorbic Acid
- Magnesium Sulfate
- Disodium β -glycerophosphate
- Lactose
- Purified water
- Autoclave
- Sterile flasks or tubes
- 0.22 μm membrane filter (for lactose solution)

2. Procedure:

- Prepare the Base Medium: Suspend the following components in 950 mL of purified water:
 - Pancreatic Digest of Casein: 5.0 g
 - Soy Peptone: 5.0 g
 - Beef Extract: 5.0 g

- Yeast Extract: 2.5 g
- Ascorbic Acid: 0.5 g
- Magnesium Sulfate: 0.25 g
- Disodium β -glycerophosphate: 19.0 g
- Dissolve: Mix thoroughly and heat with frequent agitation. Boil for 1 minute to ensure complete dissolution of the powder.[\[2\]](#)
- Sterilize: Dispense the base medium into appropriate flasks or tubes and sterilize by autoclaving at 121°C for 15 minutes.[\[2\]](#)[\[8\]](#)
- Prepare Lactose Solution: Separately prepare a 10% (w/v) lactose solution by dissolving 10 g of lactose in 100 mL of purified water. Sterilize this solution by passing it through a 0.22 μ m membrane filter.
- Combine: Aseptically add 50 mL of the sterile 10% lactose solution to the cooled (approximately 45-50°C) autoclaved base medium.[\[2\]](#)
- Final Mix: Mix the final M17 broth gently but thoroughly. The medium is now ready for use.

Protocol 2: Preparation of M17 Agar

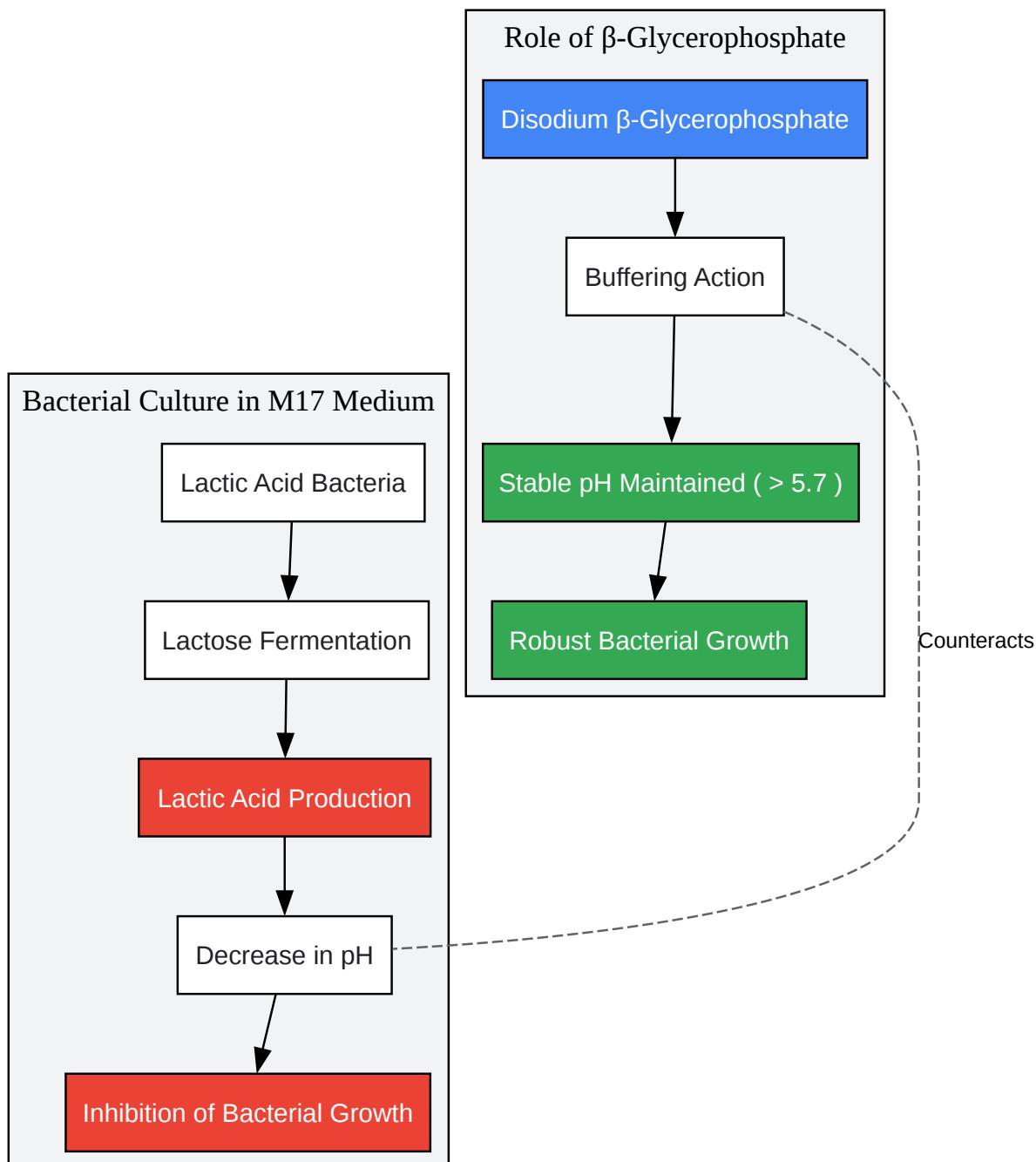
1. Materials:

- All materials listed for M17 Broth preparation
- Agar
- Sterile Petri plates

2. Procedure:

- Prepare the Base Medium: Suspend the following components in 950 mL of purified water:
 - Pancreatic Digest of Casein: 5.0 g

- Soy Peptone: 5.0 g
- Beef Extract: 5.0 g
- Yeast Extract: 2.5 g
- Ascorbic Acid: 0.5 g
- Magnesium Sulfate: 0.25 g
- Disodium β -glycerophosphate: 19.0 g
- Agar: 11.0 g


- Dissolve: Mix thoroughly and heat with frequent agitation. Boil for 1 minute to ensure complete dissolution of the powder.[\[2\]](#)
- Sterilize: Dispense the base medium into appropriate flasks and sterilize by autoclaving at 121°C for 15 minutes.[\[2\]\[8\]](#)
- Prepare Lactose Solution: Separately prepare and sterilize a 10% lactose solution as described in the M17 Broth protocol.
- Combine and Pour: Aseptically add 50 mL of the sterile 10% lactose solution to the molten agar base after it has cooled to approximately 45-50°C.[\[4\]](#) Mix well and pour into sterile Petri plates.
- Solidify: Allow the agar to solidify at room temperature. The plates are then ready for inoculation.

Visualizations

Workflow for M17 Media Preparation

Caption: Workflow for the preparation of M17 microbiological media.

Logical Relationship of β -Glycerophosphate in M17 Medium

[Click to download full resolution via product page](#)

Caption: The buffering role of β -glycerophosphate in M17 medium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. grosseron.com [grosseron.com]
- 3. Improved Medium for Lactic Streptococci and Their Bacteriophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. himedialabs.com [himedialabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Investigating the Role of β -Disodium Glycerophosphate and Urea in Promoting Growth of Streptococcus thermophilus from Omics-Integrated Genome-Scale Models [mdpi.com]
- 8. M17 agar - Wikipedia [en.wikipedia.org]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Use of β -Glycerophosphate in M17 Media]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237775#using-beta-glycerophosphate-in-microbiological-m17-media-preparation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com